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# IPR-803 Technical Support Center: Troubleshooting Potential Off-Target Effects

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Compound of Interest		
Compound Name:	IPR-803	
Cat. No.:	B2827500	Get Quote

Welcome to the technical support center for **IPR-803**. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects during their experiments with **IPR-803**.

### **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of IPR-803?

**IPR-803** is a potent and specific inhibitor of the protein-protein interaction between the urokinase plasminogen activator receptor (uPAR) and urokinase plasminogen activator (uPA). [1][2] By binding directly to uPAR with a sub-micromolar affinity, **IPR-803** effectively blocks the uPA-uPAR signaling cascade, which is known to be involved in tumor invasion and metastasis. [1][2]

Q2: Have any off-target screenings, such as kinase profiling, been conducted for IPR-803?

Based on publicly available information, a comprehensive off-target screening panel, such as a broad kinase profiling assay, for **IPR-803** has not been reported. The primary characterization of **IPR-803** has focused on its on-target effects on the uPA-uPAR interaction and its downstream consequences.

Q3: What are the known downstream effects of IPR-803 based on its on-target activity?



The inhibition of the uPA-uPAR interaction by **IPR-803** leads to several downstream cellular effects. These are considered on-target pathway effects rather than direct off-target binding events. The known effects include:

- Inhibition of MMP-9 Mediated Degradation: IPR-803 has been shown to inhibit the degradation of gelatin mediated by matrix metalloproteinase-9 (MMP-9) in a concentrationdependent manner.[1][2]
- Inhibition of MAPK Phosphorylation: Treatment with IPR-803 has been observed to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[1]
- Impairment of Cell Adhesion and Invasion: **IPR-803** impairs cell adhesion and blocks the invasion of breast cancer cells.[1]

Q4: What are the observed potencies of IPR-803 in cellular assays?

The following table summarizes the reported IC50 values for **IPR-803** in various cellular assays with MDA-MB-231 breast cancer cells.

Parameter	Cell Line	IC50 Value	Reference
Inhibition of Cell Growth	MDA-MB-231	58 μΜ	[1][2]
Impairment of Cell Adhesion	MDA-MB-231	~30 µM	[1][2]

Q5: My experimental results with **IPR-803** are unexpected. How can I investigate potential off-target effects in my system?

If you observe unexpected phenotypes in your experiments, it is prudent to consider the possibility of off-target effects. Here are some suggested troubleshooting steps:

 Dose-Response Analysis: Perform a careful dose-response analysis to determine if the unexpected effect is occurring at concentrations significantly different from those required for on-target engagement.



- Use of Structurally Unrelated Inhibitors: If available, use a structurally unrelated inhibitor of the uPA-uPAR pathway. If the unexpected phenotype is not replicated, it may suggest an offtarget effect specific to the chemical scaffold of IPR-803.
- Rescue Experiments: Attempt to rescue the on-target phenotype by adding downstream components of the uPA-uPAR signaling pathway. If the unexpected phenotype persists, it may be independent of the intended target.
- Target Knockdown/Knockout Controls: The most definitive way to assess off-target effects is
  to use a genetic approach. Compare the phenotype induced by IPR-803 in wild-type cells
  with that in cells where uPAR has been knocked down or knocked out. If the phenotype
  persists in the absence of the target, it is likely an off-target effect.

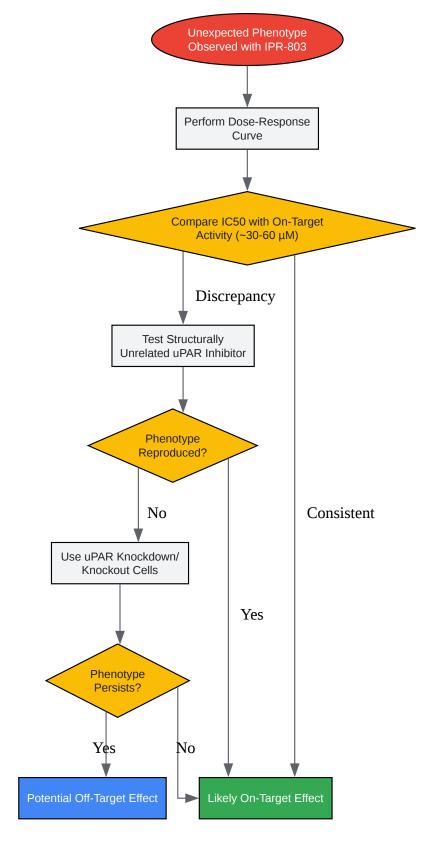
### Signaling Pathway and Experimental Workflow

To aid in experimental design and interpretation, the following diagrams illustrate the intended signaling pathway of **IPR-803** and a general workflow for investigating potential off-target effects.









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### References

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